molecular formula C4H7NS2 B2402323 (4R)-4-Methyl-1,3-thiazolidine-2-thione CAS No. 114296-85-4

(4R)-4-Methyl-1,3-thiazolidine-2-thione

Cat. No. B2402323
CAS RN: 114296-85-4
M. Wt: 133.23
InChI Key: OUIAITHYQOIRPM-GSVOUGTGSA-N
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Description

(4R)-4-Methyl-1,3-thiazolidine-2-thione, also known as MTZT, is a sulfur-containing heterocyclic compound. It has been widely used in various fields, including agricultural chemistry, pharmaceutical chemistry, and material science.

Mechanism of Action

The mechanism of action of (4R)-4-Methyl-1,3-thiazolidine-2-thione is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. In particular, (4R)-4-Methyl-1,3-thiazolidine-2-thione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, which can result in enhanced neurotransmission.
Biochemical and Physiological Effects:
(4R)-4-Methyl-1,3-thiazolidine-2-thione has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. It has also been shown to have antitumor activity in various cancer cell lines. However, the exact mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

(4R)-4-Methyl-1,3-thiazolidine-2-thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. It also has a low toxicity profile, making it a safe compound to work with. However, one limitation of (4R)-4-Methyl-1,3-thiazolidine-2-thione is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on (4R)-4-Methyl-1,3-thiazolidine-2-thione. One area of interest is the development of (4R)-4-Methyl-1,3-thiazolidine-2-thione-based materials for use in various applications, such as sensing and catalysis. Another area of interest is the investigation of the mechanisms underlying the biochemical and physiological effects of (4R)-4-Methyl-1,3-thiazolidine-2-thione, which could lead to the development of new therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of (4R)-4-Methyl-1,3-thiazolidine-2-thione in animal models and humans.

Synthesis Methods

(4R)-4-Methyl-1,3-thiazolidine-2-thione can be synthesized by the reaction of 2-mercaptoacetic acid with methylamine. The reaction is carried out under acidic conditions, and the product is purified by recrystallization. The yield of (4R)-4-Methyl-1,3-thiazolidine-2-thione is typically around 50%.

Scientific Research Applications

(4R)-4-Methyl-1,3-thiazolidine-2-thione has been extensively studied for its potential applications in various fields. In agricultural chemistry, it has been used as a fungicide and bactericide due to its ability to inhibit the growth of microorganisms. In pharmaceutical chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In material science, it has been used as a precursor for the synthesis of various functional materials, such as metal-organic frameworks and luminescent materials.

properties

IUPAC Name

(4R)-4-methyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIAITHYQOIRPM-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CSC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-Methyl-1,3-thiazolidine-2-thione

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